Asp-Asp-Asp-Asp-Asp-Asp
Description
Asp-Asp-Asp-Asp-Asp-Asp (D6) is a homo-hexapeptide composed of six consecutive aspartic acid residues. With a molecular weight of 708.54 g/mol and the formula C24H32N6O19, it is classified as a polyaspartic acid derivative (CAS: 145224-96-0) . The compound exhibits high solubility in dimethyl sulfoxide (DMSO) at 25°C (90 mg/mL) and requires storage at -20°C under dry, light-protected conditions .
D6 demonstrates specificity for the catalytic and antigenic sites of influenza virus neuraminidase, where its activity depends on the precise number and arrangement of aspartic acid residues . This property has positioned D6 as a candidate for antiviral research and antibody mimetic design . Additionally, it is utilized in preclinical studies for dose conversion across animal models (e.g., mice, rats, dogs) using body surface area (BSA) and Km coefficients .
Properties
Molecular Formula |
C24H32N6O19 |
|---|---|
Molecular Weight |
708.5 g/mol |
IUPAC Name |
(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-3-carboxypropanoyl]amino]-3-carboxypropanoyl]amino]-3-carboxypropanoyl]amino]-3-carboxypropanoyl]amino]-3-carboxypropanoyl]amino]butanedioic acid |
InChI |
InChI=1S/C24H32N6O19/c25-7(1-13(31)32)19(43)26-8(2-14(33)34)20(44)27-9(3-15(35)36)21(45)28-10(4-16(37)38)22(46)29-11(5-17(39)40)23(47)30-12(24(48)49)6-18(41)42/h7-12H,1-6,25H2,(H,26,43)(H,27,44)(H,28,45)(H,29,46)(H,30,47)(H,31,32)(H,33,34)(H,35,36)(H,37,38)(H,39,40)(H,41,42)(H,48,49)/t7-,8-,9-,10-,11-,12-/m0/s1 |
InChI Key |
AVTYRFNMUKCTIC-ZNSCXOEOSA-N |
Isomeric SMILES |
C([C@@H](C(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H](CC(=O)O)C(=O)O)N)C(=O)O |
Canonical SMILES |
C(C(C(=O)NC(CC(=O)O)C(=O)NC(CC(=O)O)C(=O)NC(CC(=O)O)C(=O)NC(CC(=O)O)C(=O)NC(CC(=O)O)C(=O)O)N)C(=O)O |
Origin of Product |
United States |
Biological Activity
Asp-Asp-Asp-Asp-Asp-Asp, also known as hexapeptide D6K, is a synthetic peptide composed of six aspartic acid residues. This compound has garnered interest in biochemical research due to its unique structural properties and potential biological activities. This article explores its biological activity, mechanisms of action, and implications for research and therapeutic applications.
Structure and Properties
Chemical Structure:
- This compound comprises six aspartic acid residues linked by peptide bonds. Its sequence can be represented as D-D-D-D-D-D, where "D" denotes aspartic acid.
Physical Properties:
- The peptide is characterized by a high degree of polarity and hydrophilicity due to the presence of multiple carboxyl groups. This affects its solubility in aqueous environments and its interaction with biological molecules.
Biological Activities
This compound exhibits several notable biological activities:
-
Cell Signaling:
- This peptide is involved in various signaling pathways, particularly in cell adhesion and migration. It may serve as a ligand for specific receptors on cell membranes, influencing cellular responses to external stimuli.
-
Enzyme Activation:
- This compound acts as a recognition sequence for serine proteases such as enteropeptidase (enterokinase). Upon cleavage by enteropeptidase, it activates trypsinogen into trypsin, which initiates a cascade of digestive enzyme activations essential for protein digestion in the gut.
-
Potential Therapeutic Applications:
- Due to its role in enzyme activation, this compound may have implications in digestive health and could be explored for therapeutic uses in conditions related to protein malabsorption or digestive enzyme deficiencies.
The biological activity of this compound can be attributed to its structural features:
- Binding Affinity: The specific sequence allows it to bind selectively to target enzymes or receptors. Studies have shown that modifications to the peptide can enhance binding affinity and specificity .
- Stability and Degradation: Research indicates that the stability of aspartic acid residues can influence the peptide's biological function. Deamidation and isomerization processes can affect its activity over time .
Case Studies and Research Findings
Recent studies have highlighted the significance of this compound in various biological contexts:
- Study on Enzyme Activation: A study demonstrated that the cleavage of Asp-D6K by enteropeptidase significantly increased trypsin activity, leading to enhanced protein digestion in vitro.
- Cell Migration Experiments: In cellular assays, Asp-D6K promoted cell migration in fibroblast cultures, suggesting its role in wound healing processes.
Summary of Research Findings
| Study Focus | Key Findings |
|---|---|
| Enzyme Activation | Cleavage by enteropeptidase activates trypsinogen |
| Cell Migration | Promotes migration in fibroblast cultures |
| Binding Affinity | Structural modifications enhance receptor binding |
Comparison with Similar Compounds
Antibody Mimetic Design
In a study replacing complementarity-determining region (CDR) peptides with homo-hexapeptides, D6 was identified as a stable grafting site due to its low RMSF, outperforming G6 (Gly-Gly-Gly-Gly-Gly-Gly) and P6 (Pro-Pro-Pro-Pro-Pro-Pro), which exhibited excessive flexibility or rigidity, respectively .
Key Studies
Antibody Mimetics : D6-integrated scaffolds showed enhanced stability in MD simulations, enabling the development of small antibody mimetics with retained antigen-binding capacity .
Dose Conversion : Preclinical studies utilize D6’s molecular weight (708.54 g/mol) to calculate equivalent doses across species (e.g., 20 mg/kg in mice ≈ 10 mg/kg in rats) .
Limitations and Challenges
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
